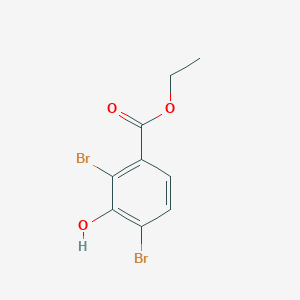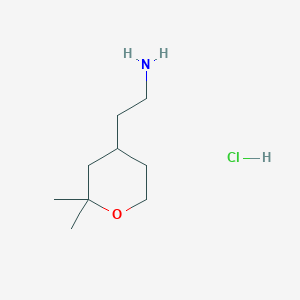
2-(2,2-Dimethyloxan-4-yl)ethan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,2-Dimethyloxan-4-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C9H19NO·HCl. It is a hydrochloride salt form of an amine, which is often used in various chemical and pharmaceutical applications. The compound is known for its unique structure, which includes a dimethyloxane ring and an ethanamine group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethyloxan-4-yl)ethan-1-amine hydrochloride typically involves the following steps:
Formation of the Dimethyloxane Ring: The initial step involves the formation of the dimethyloxane ring through a cyclization reaction. This can be achieved by reacting a suitable diol with an acid catalyst under controlled temperature conditions.
Introduction of the Ethanamine Group: The next step involves the introduction of the ethanamine group. This can be done by reacting the dimethyloxane intermediate with an appropriate amine under basic conditions.
Formation of the Hydrochloride Salt: Finally, the free amine is converted to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis and the use of automated reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,2-Dimethyloxan-4-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; basic or neutral conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the dimethyloxane ring.
Reduction: Reduced amine derivatives.
Substitution: Substituted ethanamine derivatives.
Aplicaciones Científicas De Investigación
2-(2,2-Dimethyloxan-4-yl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical drugs.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(2,2-Dimethyloxan-4-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2,6-Dimethyloxan-4-yl)ethan-1-amine hydrochloride
- 2-(2-Aminoethoxy)-1,1-dimethoxyethane
- N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine hydrochloride
Uniqueness
2-(2,2-Dimethyloxan-4-yl)ethan-1-amine hydrochloride is unique due to its specific structural features, such as the dimethyloxane ring
Propiedades
Fórmula molecular |
C9H20ClNO |
|---|---|
Peso molecular |
193.71 g/mol |
Nombre IUPAC |
2-(2,2-dimethyloxan-4-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C9H19NO.ClH/c1-9(2)7-8(3-5-10)4-6-11-9;/h8H,3-7,10H2,1-2H3;1H |
Clave InChI |
KRIOKWDQTGUYIW-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(CCO1)CCN)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



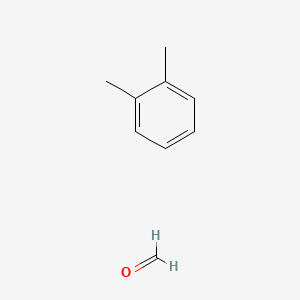
![5-[2-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]ethyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B8660633.png)

![Propanoic acid, 2-[(4-nitrophenyl)hydrazono]-](/img/structure/B8660643.png)
![(2S)-2-[(benzyloxy)methoxy]propan-1-ol](/img/structure/B8660649.png)
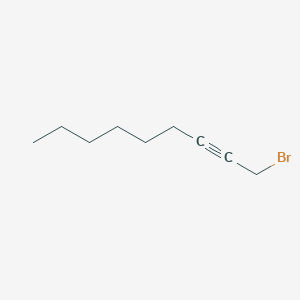
![6-Bromo-2-ethyl-8-methylimidazo[1,2-a]pyridin-3-amine hydrochloride](/img/structure/B8660668.png)

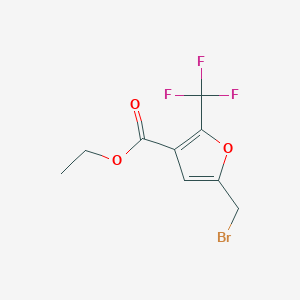
![7-Hydroxythieno[3,2,b]pyridine-5-carboxylic acid](/img/structure/B8660681.png)

